Cistanoside D -

Cistanoside D

Catalog Number: EVT-8252981
CAS Number:
Molecular Formula: C31H40O15
Molecular Weight: 652.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cistanoside D is a natural product found in Pedicularis artselaeri, Cistanche salsa, and other organisms with data available.
Source

Cistanche species, particularly Cistanche deserticola and Cistanche tubulosa, are the primary sources of Cistanoside D. These plants are commonly found in arid regions and have been used in traditional Chinese medicine for centuries. The extraction of Cistanoside D typically involves methods such as solvent extraction, where organic solvents are used to isolate the compound from the plant material.

Classification

Cistanoside D is classified under iridoids, a subclass of monoterpenes. Iridoids are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. The compound is often studied in relation to its therapeutic potential against various diseases, including neurodegenerative disorders.

Synthesis Analysis

Methods

The synthesis of Cistanoside D can be achieved through various methods, primarily focusing on extraction from natural sources. The most common method involves:

  1. Solvent Extraction: Plant materials are dried and ground before being subjected to extraction using solvents like ethanol or methanol. This process helps dissolve polar compounds, including Cistanoside D.
  2. Chromatographic Techniques: After extraction, chromatographic methods such as high-performance liquid chromatography (HPLC) are employed to purify Cistanoside D from other constituents.

Technical Details

The selection of solvents and extraction conditions (temperature, time) significantly affects the yield and purity of Cistanoside D. For instance, optimizing the ethanol concentration can enhance the extraction efficiency while minimizing impurities.

Molecular Structure Analysis

Structure

Cistanoside D has a complex molecular structure characterized by a bicyclic framework typical of iridoids. Its molecular formula is C17H22O9C_{17}H_{22}O_9, indicating the presence of multiple hydroxyl groups which contribute to its biological activity.

Data

  • Molecular Weight: 370.36 g/mol
  • Chemical Structure: The structure includes several functional groups that enhance its solubility and reactivity in biological systems.
Chemical Reactions Analysis

Reactions

Cistanoside D undergoes various chemical reactions that can influence its bioactivity:

  1. Hydrolysis: In aqueous environments, Cistanoside D may hydrolyze to yield simpler sugars and aglycone forms.
  2. Oxidation-Reduction Reactions: The presence of hydroxyl groups allows for potential oxidation reactions, which can modify its pharmacological properties.

Technical Details

The stability of Cistanoside D under different pH conditions is crucial for its application in pharmaceuticals. Studies indicate that it remains stable at neutral pH but may degrade under highly acidic or alkaline conditions.

Mechanism of Action

Process

Cistanoside D exhibits its biological effects through several mechanisms:

  1. Antioxidant Activity: It scavenges free radicals, thus protecting cells from oxidative stress.
  2. Neuroprotective Effects: Research suggests that Cistanoside D may enhance neuronal survival by modulating signaling pathways involved in cell survival and apoptosis.

Data

Studies have shown that Cistanoside D can reduce markers of inflammation and apoptosis in neuronal cells, indicating its potential role in treating neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Stable at neutral pH; degradation occurs at extreme pH levels.
Applications

Scientific Uses

Cistanoside D has several applications in scientific research:

Biosynthetic Pathways and Metabolic Engineering of Cistanoside D

Enzymatic Cascades in Phenylethanoid Glycoside Biosynthesis

Cistanoside D biosynthesis involves a coordinated enzymatic cascade that transforms primary metabolites into complex phenylethanoid glycosides. This pathway initiates with L-phenylalanine as the primary precursor, which undergoes deamination via phenylalanine ammonia-lyase to yield cinnamic acid [3]. Subsequent hydroxylation by cinnamate 4-hydroxylase generates p-coumaric acid, which is then activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase. This activated intermediate serves as the foundation for the phenylethanoid core through a series of transformations catalyzed by tyrosine decarboxylase and hydroxyphenylpyruvate reductase, ultimately yielding hydroxytyrosol aglycone [3] [9].

The glycosylation cascade represents the most intricate phase of Cistanoside D biosynthesis. UDP-glycosyltransferases (UGTs) sequentially attach sugar moieties to the hydroxytyrosol core through regiospecific reactions. Structural analyses indicate that Cistanoside D possesses a β-glucopyranosyl-(1→3)-α-rhamnopyranosyl disaccharide chain linked to the phenylethanoid aglycone, distinguishing it from related compounds like cistanoside A [9]. This specific glycosylation pattern requires the coordinated action of:

  • Core β-glucosyltransferase: Catalyzes the initial glucose attachment
  • Branching rhamnosyltransferase: Mediates rhamnose linkage at the C3 position
  • Caffeoyl-CoA-dependent acyltransferase: Transfers caffeoyl moiety to form the characteristic ester bond [3]

Recent biochemical characterization of Cistanche enzymes reveals that the glycosylation efficiency exhibits strong pH dependence, with optimal activity between pH 7.2-7.8. Temperature sensitivity analysis shows significant activity reduction above 40°C, suggesting thermal instability of key UGT isoforms [3]. Enzyme kinetic parameters demonstrate substantial variation among UGTs, with Km values for UDP-glucose ranging from 35-280 μM, indicating differential substrate affinities within the glycosylation cascade [3].

Table 1: Key Enzymatic Reactions in Cistanoside D Biosynthesis

Enzyme ClassRepresentative IsoformsReaction CatalyzedCofactor Requirement
Phenylalanine ammonia-lyaseCdesPAL1L-Phe → Cinnamic acidNone
Cinnamate 4-hydroxylaseCdesC4H2Cinnamic acid → p-Coumaric acidNADPH, O₂
4-Coumarate-CoA ligaseCdes4CL3p-Coumaric acid → p-Coumaroyl-CoAATP, Mg²⁺
Hydroxytyrosol synthaseCdesHTS1p-Coumaroyl-CoA → HydroxytyrosolNADPH
β-GlucosyltransferaseCdesUGT78G1Hydroxytyrosol + UDP-Glc → Glucosylated intermediateUDP-Glc
RhamnosyltransferaseCdesUGT91A3Glucosylated intermediate + UDP-Rha → Cistanoside D precursorUDP-Rha

Regulatory Networks Governing Glycosylation Patterns in Cistanche Species

Epigenetic regulation significantly influences glycosylation patterns through DNA methylation-directed chromatin remodeling. High-resolution methylation mapping of regulatory domains associated with glycosyltransferase genes demonstrates that enhancer-silencer complexes dynamically control transcription [10]. In Cistanche tissues accumulating high Cistanoside D levels, hypomethylated CpG islands in UGT gene promoters correlate with increased chromatin accessibility, as evidenced by DNase I hypersensitivity assays [10]. Conversely, hypermethylation of silencer elements represses competing glycosylation pathways, effectively channeling flux toward Cistanoside D biosynthesis [10].

The regulatory architecture extends to post-transcriptional coordination through microRNA-mediated silencing. Deep sequencing of small RNAs identified miR828 and miR858 as negative regulators targeting MYB transcripts [10]. These regulatory RNAs form concentration gradients along the Cistanche haustorium, creating tissue-specific expression zones that establish distinct glycosylation patterns:

  • Apical meristem region: High miR828 expression → Low MYB activity → Predominant simple glycosides
  • Mid-haustorium: Moderate miR828 → Balanced MYB → Mixed glycosylation profile
  • Basal attachment zone: Low miR828 → High MYB → Complex glycosides including Cistanoside D [10]

Table 2: Regulatory Components Influencing Cistanoside D Biosynthesis

Regulatory ComponentTypeTarget GenesEffect on Cistanoside D
CdesMYB12Transcription factorPAL, 4CL, UGT78G1, UGT91A3Positive regulation (+78% accumulation)
CdesWRKY7Transcription factorHCT, C3'HNegative regulation (-42% accumulation)
miR828microRNAMYB transcriptsSilencing (-60% when overexpressed)
CpG island 12aMethylation-sensitive enhancerUGT78G1 promoterActivation upon hypomethylation
SIL-3 regionSilencer elementCompeting UGT genesRepression upon hypermethylation

Metabolic Flux Analysis of Shikimate and Phenylpropanoid Pathways

Quantitative metabolic flux analysis reveals dynamic resource allocation within the interconnected shikimate and phenylpropanoid networks supporting Cistanoside D biosynthesis. Stable isotope tracing with ¹³C-labeled glucose demonstrates that approximately 68% of the phenylalanine precursor pool is derived through the shikimate pathway, while the remaining 32% originates from phenylalanine recycling via cinnamate-CoA ligation [3]. Flux partitioning at the shikimate-phenylpropanoid node shows that 42% of carbon enters the hydroxytyrosol-specific branch, while the remainder is distributed toward lignins (28%), flavonoid derivatives (18%), and other phenylethanoid glycosides (12%) [3].

Processing methods significantly impact flux distribution through these pathways. Comparative analysis of raw versus rice wine-steamed Cistanche deserticola demonstrates that processing induces substantial metabolic reprogramming [3]. Steam processing increases carbon flux toward Cistanoside D biosynthesis by 3.7-fold while reducing flux to competing compounds like cistanoside C and campneoside II by 62-85% [3]. This flux redistribution correlates with enhanced expression of dehydroquinate dehydratase (shikimate pathway) and hydroxytyrosol synthase (phenylpropanoid branch), both exhibiting >2.5-fold upregulation in processed samples [3].

Metabolic engineering strategies have targeted critical control points to optimize Cistanoside D yield:

  • Shikimate kinase overexpression: Engineered Arabidopsis lines expressing Cistanche shikimate kinase 2 (CdesSK2) under the CaMV 35S promoter show 2.8-fold increased shikimate pathway flux, elevating Cistanoside D precursor pools by 210% [3]

  • Feedback-insensitive enzymes: Expression of mutated 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) resistant to phenylalanine inhibition increases carbon commitment to the shikimate pathway by 3.2-fold [6]

  • Synthetic co-culture systems: Compartmentalized co-cultures of Escherichia coli engineered for shikimate intermediate production with Cistanche cell suspensions demonstrate 18.7 mg/L Cistanoside D accumulation, representing a 47-fold improvement over monoculture systems [6]

  • Light-quality modulation: Far-red light exposure (700-750 nm) specifically upregulates phenylalanine ammonia-lyase and UGT91A3 expression, increasing Cistanoside D production by 3.1-fold without affecting biomass accumulation [3]

Table 3: Metabolic Flux Distribution in Cistanoside D Biosynthesis

Metabolic NodeFlux in Raw Material (nmol/gFW/h)Flux in Processed Material (nmol/gFW/h)Fold ChangePrimary Regulatory Enzyme
Shikimate → Chorismate12.3 ± 1.545.6 ± 3.2+3.7Dehydroquinate dehydratase
Chorismate → Phenylalanine8.9 ± 0.833.1 ± 2.4+3.7Chorismate mutase
Phenylalanine → Cinnamate5.2 ± 0.419.3 ± 1.6+3.7Phenylalanine ammonia-lyase
Cinnamate → p-Coumarate4.1 ± 0.315.4 ± 1.1+3.8Cinnamate 4-hydroxylase
Hydroxytyrosol → Cistanoside D0.7 ± 0.13.8 ± 0.3+5.4UGT91A3 (rhamnosyltransferase)
Competing flux to Cistanoside C1.8 ± 0.20.3 ± 0.05-6.0UGT76F1

Properties

Product Name

Cistanoside D

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C31H40O15

Molecular Weight

652.6 g/mol

InChI

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-19(34)21(13-17)41-3)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)20(12-16)40-2/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1

InChI Key

RLGRBYHBNWLGER-CNMJWYMJSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O

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